molecular formula C26H36O3 B1671310 Depofemin CAS No. 313-06-4

Depofemin

Cat. No. B1671310
CAS RN: 313-06-4
M. Wt: 396.6 g/mol
InChI Key: UOACKFBJUYNSLK-XRKIENNPSA-N
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Description

Depofemin, also known as Estradiol cypionate, is the 17 β-cyclopentylpropinate ester of estradiol . It is used for various medical conditions such as ovarian dysfunction, menopause, senile vaginitis, and prostate cancer . It is also used as a long-acting contraceptive when combined with medroxyprogesterone .


Molecular Structure Analysis

The molecular formula of Depofemin is C26H36O3 . Its molecular weight is 396.56 .

Scientific Research Applications

Progesterone's Role in Immunity and Infection Susceptibility

  • Influence on Susceptibility to Infections : Research has shown that Depofemin, a progestational formulation, significantly alters susceptibility and immune responses to genital tract infections. For instance, mice treated with Depofemin exhibited a pronounced increase in susceptibility to genital herpes simplex virus type 2 (HSV-2), accompanied by diminished local immune responses. These findings suggest that hormone treatments like Depofemin can modulate the body's susceptibility to sexually transmitted diseases and may impact the efficacy of vaccines in animal models (Kaushic et al., 2003; Gillgrass et al., 2003).

Effects on Breast Cancer Risk

  • Association with Breast Cancer Risk : A population-based case-control study among women aged 20 to 44 years investigated the relationship between Depo-medroxyprogesterone acetate (DMPA) use and breast cancer risk. The study found that recent DMPA use for 12 months or longer was associated with an increased risk of invasive breast cancer. This emphasizes the importance of weighing the potential risks associated with specific contraceptives (Li et al., 2012).

Impact on Uterine Fibroids and Menstrual Bleeding

  • Treatment of Uterine Fibroids : A pilot study on the effectiveness of medroxyprogesterone acetate (Depo Provera) for the treatment of menorrhagia attributed to uterine fibroids showed significant improvement in bleeding patterns and a reduction in fibroid volume among premenopausal women. This suggests a potential non-surgical treatment option for symptomatic fibroids (Venkatachalam et al., 2004).

Contraceptive Safety and Efficacy

  • Long-term Safety of Depo-Provera : An extensive review of the long-term clinical experience with depot-medroxyprogesterone acetate (Depo-Provera) has established its safety as a long-acting contraceptive. Despite scrutiny over hormonal therapy risks, Depo-Provera's contraceptive efficacy, potential health benefits, and safety profile concerning cardiovascular events, malignancy, and osteopenia have been well-documented (Westhoff, 2003).

properties

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O3/c1-26-15-14-21-20-10-8-19(27)16-18(20)7-9-22(21)23(26)11-12-24(26)29-25(28)13-6-17-4-2-3-5-17/h8,10,16-17,21-24,27H,2-7,9,11-15H2,1H3/t21-,22-,23+,24+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOACKFBJUYNSLK-XRKIENNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022999
Record name Estradiol cypionate
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Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. Increases in the down-stream effects of ER binding reverses some of the symptoms of menopause and of hypoestrogenism, which are primarily caused by a loss of estrogenic activity.
Record name Estradiol cypionate
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Product Name

Estradiol cypionate

CAS RN

313-06-4
Record name Estradiol cypionate
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Record name Estradiol cypionate
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Record name estradiol cypionate
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Record name Estra-1,3,5(10)-triene-3,17-diol (17.beta.)-, 17-cyclopentanepropanoate
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Record name Estradiol cypionate
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Record name Estra-1,3,5(10)-triene-3,17β-diol 17-(cyclopentanepropionate)
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Record name ESTRADIOL CYPIONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
KH Paik - The Korean Journal of Parasitology, 1966 - parasitol.kr
No significant difference was noted in canine hookworm infection due to hormone influence between the control group and the gonadectomized rats which were sacrificed 17 days after …
Number of citations: 16 www.parasitol.kr
P Li, C Sun, Y Wang, S Wang, C Yan, S Deng… - Catalysis …, 2017 - Elsevier
Compared with estrogens, estrogen 3β-glucosides display more superiority in uptake and metabolism, which are thought to be potential replacement therapy agents for female. In the …
Number of citations: 7 www.sciencedirect.com
A Hsu - 2021 - search.proquest.com
Due to the refractory nature of the central nervous system (CNS), injuries such as spinal cord injury (SCI) trigger a complex injury cascade. Currently, no effective therapeutics exist to …
Number of citations: 2 search.proquest.com
C Schöttler, K Krisch - Biochemical Pharmacology, 1974 - Elsevier
Twenty-two steroid esters, most of them therapeutically used as long-acting hormone preparations, were studied as in vitro substrates of an unspecific carboxylesterase from pig liver. All …
Number of citations: 39 www.sciencedirect.com
DAB Testosteron - … II Chemikalien und Drogen (A-AL), 2013 - books.google.com
5 TA (95%), in 150 T. Äthyloleat (BP 63), leicht lösl. in A.(90%), Chlf., Aceton, wenig lösl. in Ae., fetten Ölen (DAB 7–BRD), lösl. in Dioxan (ÖAB 9). Fp. 152 bis 157 (DAB 7–BRD), 152 bis …
Number of citations: 0 books.google.com
RA Hill, HLJ Makin, DN Kirk, GM Murphy - 1991 - books.google.com
This dictionary, the first extensive compilation since Fieser's Steroids in 1959, is one of a uniform series derived from the Chapman and Hall Chemical Database. For the first time …
Number of citations: 144 books.google.com
S Milanov, D Panayotov, P Kolarov, M Protich… - Physical and Chemical …, 1975 - Springer
There are many publications on the gonade morphologic and functional stimulation with gonadotropic hormones (GH). However there are no descriptions of the bioenergetic effects of …
Number of citations: 0 link.springer.com
FM Hansen, N Fahmy, JH Nielsen - European Journal of …, 1980 - Bioscientifica Ltd
Number of citations: 133
I MDNOGRAPHS, OFCTO MAN - 1979 - Citeseer
Number of citations: 1
최용구, 전영희, 백태경, 백두진, 정호삼 - 대한해부학회지제, 1994 - kmbase.medric.or.kr
… 7주 및 15주 경과시에 상행대동맥을 절취하였고, 이들 중 5마리에는 * kg'* 0.25 mg el long acting estrogen (Depofemin") és tá ar 2 30a = | cs 8- 3 과후에 20마리의 흰쥐에는 sham 수술만을 …
Number of citations: 1 kmbase.medric.or.kr

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